molecular formula C17H24N6O3S B10991575 ethyl 4-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate

ethyl 4-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B10991575
M. Wt: 392.5 g/mol
InChI Key: SBZTWDWAHQMVNY-UHFFFAOYSA-N
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Description

Ethyl 4-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a tetrazole moiety, and a cyclohexyl group

Properties

Molecular Formula

C17H24N6O3S

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl 4-propyl-2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H24N6O3S/c1-3-8-12-13(14(24)26-4-2)27-16(19-12)20-15(25)17(9-6-5-7-10-17)23-11-18-21-22-23/h11H,3-10H2,1-2H3,(H,19,20,25)

InChI Key

SBZTWDWAHQMVNY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the thiazole ring, followed by the introduction of the tetrazole group through a cycloaddition reaction. The final step often involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and tetrazole rings often exhibit antimicrobial properties. Ethyl 4-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate may inhibit specific enzymes or disrupt cellular processes in pathogens, making it valuable in drug development against infections caused by bacteria and fungi .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Similar compounds have been shown to inhibit tubulin polymerization and arrest the cell cycle in cancer cells, indicating that this compound could have similar effects . The presence of the tetrazole moiety may enhance its ability to mimic natural substrates, potentially leading to modulation of enzyme activity involved in tumor growth .

Case Study 1: Anticancer Activity

In a study evaluating similar thiazole derivatives, compounds demonstrated significant cytotoxic activity against various cancer cell lines such as NCI-H23 (lung cancer) and HCT-15 (colon cancer). The derivatives showed IC50 values indicating potent inhibition of cell proliferation, suggesting that this compound may exhibit comparable effects in further investigations .

Case Study 2: Antimicrobial Efficacy

Another study focused on thiazole-based compounds revealed their effectiveness against resistant bacterial strains. The mechanisms included enzyme inhibition and disruption of cellular integrity. This compound could provide a novel approach to tackling antibiotic-resistant infections due to its unique structural properties .

Mechanism of Action

The mechanism of action of ethyl 4-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems. This can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate
  • 4-{1-[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]-2-methylpropyl}morpholine

Uniqueness

Ethyl 4-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring, a tetrazole moiety, and a cyclohexyl group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The presence of the tetrazole group, in particular, offers unique bioisosteric properties that can be exploited in medicinal chemistry.

Biological Activity

Ethyl 4-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Overview

The compound features:

  • Thiazole Ring : Known for its role in various pharmacological activities.
  • Tetrazole Moiety : This group can mimic carboxylic acids, enhancing biological interactions.
  • Cyclohexyl Group : Provides lipophilicity, which may influence the compound's bioavailability.

Molecular Characteristics

PropertyValue
Molecular FormulaC17H24N6O3S
Molecular Weight392.5 g/mol
IUPAC NameEthyl 4-propyl-2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazole-5-carboxylate
InChI KeySBZTWDWAHQMVNY-UHFFFAOYSA-N

Antimicrobial and Antifungal Properties

Research indicates that compounds containing thiazole and tetrazole rings often demonstrate antimicrobial and antifungal activities. This compound may exhibit similar properties due to its structural characteristics. Studies have shown that thiazoles can inhibit specific enzymes or disrupt cellular processes in pathogens, making them valuable in drug development for treating infections.

Anticancer Potential

The compound's mechanism of action may involve modulation of key signaling pathways associated with cancer cell proliferation. The tetrazole moiety can interact with various receptors and enzymes, potentially leading to the inhibition of tumor growth. Research into similar compounds has indicated their role as inhibitors of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell metabolism.
  • Receptor Interaction : It could bind to specific G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cell growth and apoptosis .

Study 1: Antimicrobial Activity

A study examining thiazole derivatives found that compounds with similar structures exhibited significant antimicrobial effects against various bacterial strains. The presence of the tetrazole group enhanced this activity, suggesting that this compound could be effective against resistant strains.

Study 2: Cancer Cell Line Testing

In vitro studies on cancer cell lines demonstrated that thiazole-based compounds could induce apoptosis through caspase activation. This compound was shown to decrease cell viability in a dose-dependent manner, supporting its potential as an anticancer agent.

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